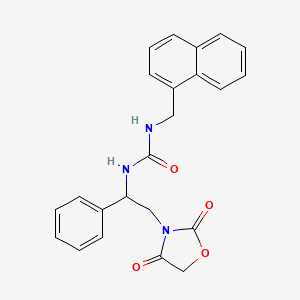

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c27-21-15-30-23(29)26(21)14-20(17-8-2-1-3-9-17)25-22(28)24-13-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,20H,13-15H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKYTORFYKUBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino acids or amino alcohols with carbonyl compounds. The phenylethyl group is then introduced via Friedel-Crafts alkylation or other suitable methods. Finally, the naphthalenylmethyl urea moiety is attached through a urea formation reaction, often involving the reaction of an amine with an isocyanate.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced, but may include the use of strong acids or bases, as well as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea exhibit significant anticancer properties. The oxazolidine ring may enhance the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. The presence of the naphthalene group is believed to contribute to its effectiveness against various bacterial strains. A comparative analysis indicated that compounds with similar structures displayed higher antibacterial activity than traditional antibiotics .

Biological Research Applications

Enzyme Inhibition Studies

The mechanism of action for This compound involves interaction with specific enzymes that are critical in metabolic pathways. Studies have shown that it can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses .

Cellular Uptake and Distribution

Research into the cellular uptake of this compound reveals that its structural characteristics allow for effective penetration into cell membranes, making it a candidate for drug delivery systems. The oxazolidine component facilitates transport across lipid bilayers due to its polar nature .

Materials Science Applications

Polymer Synthesis

The compound can serve as a precursor in the synthesis of novel polymers with tailored properties. The incorporation of the oxazolidine structure into polymer matrices enhances thermal stability and mechanical strength. Experimental studies have shown that polymers derived from this compound exhibit improved performance compared to conventional polymers .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea can be compared to other compounds with similar structural features, such as:

Oxazolidinones: These compounds share the oxazolidinone ring and are often used as antibiotics (e.g., linezolid).

Phenylethylamines: Compounds with a phenylethyl group are common in pharmaceuticals and psychoactive substances (e.g., amphetamines).

Naphthalenylmethyl Ureas: These compounds may have applications in agriculture as herbicides or pesticides.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications not found in other compounds.

Biological Activity

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound notable for its unique molecular structure and potential biological activities. With the molecular formula C23H24N4O4, this compound features an oxazolidinone ring, a phenylethyl group, and a naphthylmethyl substituent. This structural combination suggests a variety of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C23H24N4O4 |

| Key Functional Groups | Oxazolidinone ring, phenylethyl group, naphthylmethyl group |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies indicate that this compound may exert its effects by inhibiting enzymes involved in critical signaling pathways related to cell proliferation and survival. The oxazolidinone moiety is known for its ability to stabilize certain conformations of proteins, potentially enhancing the binding affinity to target enzymes.

Potential Therapeutic Applications

Research into similar compounds suggests that derivatives of urea often exhibit significant biological activities including:

- Anticancer Properties : Compounds with similar structures have demonstrated efficacy against various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Activity : Urea derivatives are often explored for their potential in combating bacterial infections.

Anticancer Activity

A study investigating the anticancer properties of structurally related compounds revealed that certain urea derivatives inhibited the growth of human cancer cell lines. Specifically, compounds featuring an oxazolidinone structure demonstrated enhanced cytotoxicity compared to their analogs lacking this moiety.

Anti-inflammatory Effects

In vitro assays have shown that similar compounds can reduce the production of inflammatory mediators in macrophages. The presence of the oxazolidinone ring appears to play a crucial role in modulating immune responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-methoxyphenyl)urea | C19H19N3O5 | Anti-inflammatory properties |

| 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea | C20H20N4O3S | Anticancer and antimicrobial activities |

| 1-(2-(2-Oxooxazolidin-3-yl)-ethyl)-4-methylphenylurea | C17H18N2O3 | Antimicrobial properties |

Q & A

Q. Basic

- IR Spectroscopy : Identify functional groups such as urea (C=O stretch ~1670 cm⁻¹), oxazolidinone (C=O ~1700 cm⁻¹), and aromatic C=C (1590–1600 cm⁻¹) .

- NMR : Use ¹H NMR to confirm substitution patterns on aromatic rings (e.g., naphthalene protons at δ 7.2–8.4 ppm) and urea NH protons (δ ~10–11 ppm). ¹³C NMR can distinguish carbonyl carbons (urea: ~165 ppm; oxazolidinone: ~170 ppm) . For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is recommended.

How can conflicting crystallographic and spectroscopic data for this compound be reconciled?

Advanced

Discrepancies may arise from dynamic processes (e.g., conformational flexibility of the phenylethyl group) or crystallographic packing effects. Use SHELXL for small-molecule refinement to model disorder or twinning . Validate against solution-state NMR data by comparing calculated (DFT) and experimental chemical shifts. For example, if X-ray data suggests a planar urea moiety but NMR shows tautomerization, consider variable-temperature NMR to probe equilibrium states .

What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Q. Advanced

- High-Throughput Screening (HTS) : Adapt fetal complement hemolytic assays (as in urea derivative studies) to measure inhibition IC₅₀ values .

- Enzyme Inhibition : Use dihydroorotate dehydrogenase (DHODH) assays, given structural similarities to known inhibitors .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and validate target engagement via Western blotting for downstream signaling markers.

How can computational methods predict binding modes of this compound with biological targets?

Q. Advanced

- Molecular Docking : Use Glide (Schrödinger) to dock the compound into DHODH or kinase active sites, leveraging the naphthalene group’s hydrophobic interactions .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the oxazolidinone-urea conformation.

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with binding free energies (MM-PBSA) .

What strategies mitigate degradation during storage and handling?

Q. Advanced

- Storage : Store at –20°C in anhydrous DMSO or sealed under inert gas to prevent hydrolysis of the oxazolidinone ring .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed.

How can regioselectivity challenges in naphthalene functionalization be addressed?

Q. Advanced

- Directing Groups : Use –OCH₃ or –NHCO groups to favor electrophilic substitution at the 1-position of naphthalene .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to install substituents selectively. For example, 1-bromonaphthalene can couple with phenylboronic acid under microwave irradiation .

How are structure-activity relationships (SAR) optimized for dual oxazolidinone-urea pharmacophores?

Q. Advanced

- Bioisosteric Replacement : Substitute the naphthalen-1-ylmethyl group with benzodioxole or quinazolinone to modulate lipophilicity .

- Fragment-Based Design : Screen truncated analogs (e.g., removing the phenylethyl group) to identify critical interactions. Use SPR or ITC to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.